molecular formula C37H76O12 B8232377 Tetrakis(2-ethylhexanoic acid); pentek

Tetrakis(2-ethylhexanoic acid); pentek

Cat. No.: B8232377
M. Wt: 713.0 g/mol
InChI Key: HYTMNLQEZZQQGN-UHFFFAOYSA-N
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Description

Tetrakis(2-ethylhexanoic acid); pentaerythritol tetra-2-ethylhexanoate (CAS: 7299-99-2), often referred to by synonyms such as pentaerythritol tetraethylhexanoate or 2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]propane-1,3-diyl bis(2-ethylhexanoate), is a branched ester derived from pentaerythritol and 2-ethylhexanoic acid. Its molecular formula is C₃₇H₆₈O₈ (molecular weight: 640.93 g/mol) .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H16O2.C5H12O4/c4*1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h4*7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTMNLQEZZQQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H76O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2-ethylhexanoic acid); pentek typically involves the reaction of 2-ethylhexanoic acid with metal cations to form metal ethylhexanoates. This process can be carried out under various conditions, depending on the desired metal derivative. For example, the reaction of 2-ethylhexanoic acid with cobalt(II) ions in the presence of a suitable solvent can yield cobalt(II) bis(2-ethylhexanoate) .

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to produce 2-ethylhexanal, which is subsequently oxidized to yield 2-ethylhexanoic acid . The final step involves the reaction of 2-ethylhexanoic acid with the desired metal cation to form the metal ethylhexanoate complex .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-ethylhexanoic acid); pentek undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-ethylhexanal primarily yields 2-ethylhexanoic acid, while reduction reactions can produce various alcohols or hydrocarbons .

Scientific Research Applications

Tetrakis(2-ethylhexanoic acid); pentek has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrakis(2-ethylhexanoic acid); pentek involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. In reduction reactions, it can donate electrons to the substrate, leading to the formation of reduced products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs

Di(2-ethylhexyl) Phthalate (DEHP)
  • Formula : C₂₄H₃₈O₄
  • Applications : Widely used plasticizer in PVC.
  • Toxicity: Classified as a probable human carcinogen (IARC Group 2B) due to hepatocellular tumor induction in rodents .
Di(2-ethylhexyl) Adipate (DEHA)
  • Formula : C₂₂H₄₂O₄
  • Applications : Plasticizer for food packaging films.
  • Thermal Stability : Less stable than pentaerythritol esters; decomposes above 200°C .
Titanium Ethylhexanoate
  • Formula : Ti(O₂CC₇H₁₅)₄
  • Applications : Catalyst in esterification reactions; metal soap for coatings .

Physicochemical Properties

Property Pentaerythritol Tetra-2-ethylhexanoate DEHP DEHA Titanium Ethylhexanoate
Molecular Weight (g/mol) 640.93 390.56 370.57 520.44
Vapor Pressure (25°C) 370 Pa (126.4°C) 1.3 × 10⁻⁵ Pa 6.7 × 10⁻⁶ Pa N/A
Thermal Stability Stable up to ~250°C Decomposes >200°C Decomposes >180°C Stable to ~300°C

Toxicity and Environmental Impact

  • Pentaerythritol Tetra-2-ethylhexanoate: Limited carcinogenicity data, but compounds with the 2-ethylhexyl moiety (e.g., DEHP, DEHA) induce peroxisome proliferation and hepatocellular tumors in mice .
  • Regulatory Status: Not listed under TSCA , but environmental persistence is moderate due to ester hydrolysis.

Functional Comparison

  • Plasticizing Efficiency: DEHP > DEHA > Pentaerythritol Tetra-2-ethylhexanoate (due to lower molecular flexibility).
  • Metal Soaps vs. Esters: Titanium ethylhexanoate acts as a catalyst, whereas pentaerythritol esters serve primarily as non-reactive additives .

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